![molecular formula C19H21ClN2O4S2 B2428655 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923095-19-6](/img/structure/B2428655.png)

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

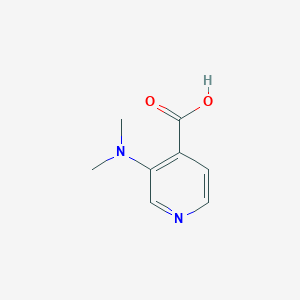

Synthesis Analysis

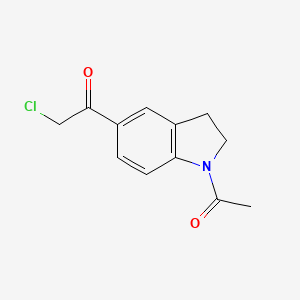

The compound is part of a series of benzo[b]thiophene-2-carboxamide derivatives . The synthesis of these derivatives involves the design and creation of a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .Chemical Reactions Analysis

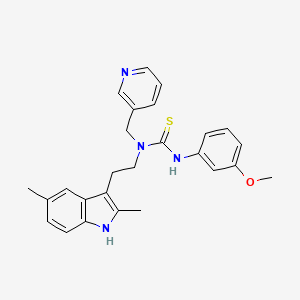

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H15ClN2O4S2 and a molecular weight of 386.87. The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .Applications De Recherche Scientifique

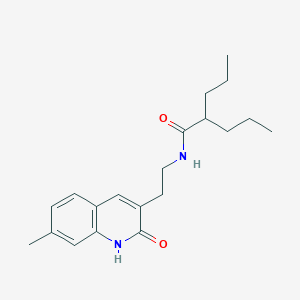

Antitumor Applications The synthesis and chemical properties of novel compounds, including those similar to the compound of interest, have been explored for their antitumor activities. For instance, certain imidazotetrazines derivatives have shown curative activity against leukemia, suggesting that related compounds may also possess significant antitumor potential (Stevens et al., 1984).

Catalytic and Desulfurization Processes Research has demonstrated the utility of certain compounds in the catalytic oxidative desulfurization of diesel fuel. These processes involve the use of Bronsted acidic ionic liquids as catalysts and extractants, highlighting the potential for similar compounds to be used in environmental remediation and the purification of fuels (Gao et al., 2010).

Antimicrobial Activity Compounds with structural similarities have been synthesized and tested for their antimicrobial properties. For example, various thiophenyl pyrazoles and isoxazoles have exhibited significant antibacterial and antifungal activities, suggesting that related carboxamide compounds might also be effective antimicrobial agents (Sowmya et al., 2018).

Photophysical Properties Studies on the absorption and fluorescence spectra of carboxamides have provided insights into their photophysical properties. Such research can inform the development of new materials for optical applications, including sensors and fluorescent markers (Patil et al., 2011).

Dye Synthesis The synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes demonstrates the utility of similar compounds in the textile industry. These dyes offer good coloration and fastness properties on polyester, indicating potential commercial applications (Sabnis & Rangnekar, 1989).

Mécanisme D'action

The compound is part of a series of benzo[b]thiophene-2-carboxamide derivatives that have been designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S2/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-19-17(18(21)24)14-4-1-2-5-15(14)27-19/h7-10H,1-6,11H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPSIEJMGFEEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)

![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)

![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)

![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)

![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)

![1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2428589.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)

![2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B2428594.png)